N-Nitrosopiperidine (NPIP) is a cyclic nitrosamine classified as a probable human carcinogen []. It is not naturally occurring but can be formed endogenously or in food processing through the reaction of nitrite with piperidine [, , ].
In scientific research, NPIP serves as a model compound to investigate nitrosamine carcinogenesis due to its potent carcinogenic properties in animal models []. Studies using NPIP help elucidate the mechanisms of nitrosamine metabolic activation, DNA adduct formation, and their role in tumor development [, , ].
N-Nitrosopiperidine is primarily formed through the reaction of sodium nitrite with piperidine, particularly under acidic conditions, such as in the gastric environment. It is classified as a nitrosamine, a group known for their carcinogenic effects in various animal models. The compound has been identified in both laboratory settings and biological systems, suggesting its relevance in dietary and environmental contexts.
The synthesis of N-nitrosopiperidine can occur through several methods:
N-Nitrosopiperidine has the molecular formula and features a six-membered ring structure typical of piperidine. The molecular structure can be represented as follows:
N-Nitrosopiperidine participates in various chemical reactions:
The mechanism by which N-nitrosopiperidine exerts its carcinogenic effects involves several key steps:
N-Nitrosopiperidine has several important applications:
N-Nitrosopiperidine (NPIP), identified by the CAS registry number 100-75-4, represents a significant compound within the class of N-nitrosamines due to its environmental prevalence and concerning toxicological profile. This cyclic nitrosamine features a piperidine backbone with a nitroso group (-N=O) directly bonded to the nitrogen atom, creating a highly reactive and biologically active molecule. First detected in industrial and environmental settings, NPIP has emerged as a contaminant of interest in toxicology and environmental chemistry. Its formation occurs through the reaction of secondary amines with nitrosating agents—a process that can transpire endogenously in the human body or during food processing, industrial synthesis, and environmental processes [1] [3] [6]. Classified as a Group 2B carcinogen ("possibly carcinogenic to humans") by the International Agency for Research on Cancer (IARC), NPIP exemplifies the broader concerns surrounding nitrosamine contamination in consumer products and the environment [5].
N-Nitrosopiperidine possesses the molecular formula C₅H₁₀N₂O and a molecular weight of 114.15 g/mol. Structurally, it consists of a six-membered saturated piperidine ring (C₅H₁₀N) where the hydrogen atom bonded to the tertiary nitrogen is replaced by a nitroso group (-N=O). This substitution results in a planar arrangement around the nitrogen-nitroso bond, significantly influencing the compound's chemical reactivity and stability. The presence of the strongly electron-withdrawing nitroso group reduces the basicity of the adjacent nitrogen compared to the parent piperidine.
NPIP manifests as a light yellow to yellow-brown oily liquid at room temperature [1] [7]. It exhibits moderate water solubility (approximately 76.5 g/L at 24°C) but is highly soluble in organic solvents like chloroform, ethyl acetate, and methanol [1]. Key physicochemical properties include:
Table 1: Physicochemical Properties of N-Nitrosopiperidine
Property | Value | Conditions/Notes | Source |
---|---|---|---|
CAS Registry Number | 100-75-4 | [1] [7] | |
Molecular Formula | C₅H₁₀N₂O | [1] [6] | |
Molecular Weight | 114.15 g/mol | [1] [5] | |
Physical State | Light yellow to yellow oil | [1] [7] | |
Melting Point | Decomposes ~170°C | Not a true melting point | [1] |
Boiling Point | 219°C | At 721 mmHg | [5] |
Density | 1.063 g/mL | At 18.5°C (lit.) | [1] [5] |
Refractive Index | 1.4933 | 589.3 nm, 19°C | [1] |
Water Solubility | 76.48 g/L | 24°C | [1] |
Solubility in Orgs. | Soluble | e.g., Chloroform, MeOH, EtOAc | [1] |
Predicted pKa | -3.18 ± 0.20 | [1] | |
Flash Point | 11°C (52°F) | Indicates flammability hazard | [1] |
The characteristic structural feature—the N-N=O moiety—confers both stability under certain conditions and susceptibility to metabolic activation or photochemical degradation. NPIP is stable under neutral conditions but can decompose under strong acidic or basic conditions, upon exposure to intense light, or at elevated temperatures, releasing nitrogen oxides [1].
The identification and study of N-Nitrosopiperidine emerged alongside growing awareness of N-nitrosamines as a class in the mid-20th century. Initial research focused on their unintended formation during industrial processes, particularly in the rubber and tire manufacturing industries where amine-based accelerators and nitrosating agents could coexist. NPIP, like other volatile nitrosamines, was detected as an airborne contaminant in these workplaces, raising occupational exposure concerns [5].
A significant turning point came with the discovery of pre-formed NPIP and other nitrosamines in food products, particularly those preserved with sodium or potassium nitrite (NaNO₂ or KNO₂). Processed meats (bacon, sausages), certain cheeses, and spices treated with nitrite were identified as sources [1] [6]. The formation occurs when nitrite, under acidic conditions (like the stomach) or during high-temperature cooking (frying), reacts with piperidine and other secondary amines naturally present or formed from protein degradation. Early analytical studies in the 1970s quantified NPIP in fried bacon at levels up to 100 ppb, leading to regulatory changes like lowering permitted nitrite levels and mandating the addition of inhibitors like ascorbic acid (vitamin C) or its salts, which dramatically reduced nitrosamine formation [3].
NPIP was also identified as a component of tobacco smoke, forming during the curing and combustion of tobacco. Its presence contributes to the complex mixture of carcinogens inhaled by smokers and exposed non-smokers [6]. Environmental studies later revealed NPIP could form atmospherically via reactions involving amine pollutants and nitrogen oxides (NOₓ), leading to its detection in urban air particulate matter (PM₂.₅) and the gas phase, highlighting a non-food, non-occupational exposure pathway [4]. The historical trajectory of NPIP research underscores its origin as an unintended byproduct of industrial chemistry and food technology, evolving into an environmental contaminant with multiple exposure routes.
Table 2: Formation Pathways and Occurrence Contexts of N-Nitrosopiperidine
Formation Context | Reactants/Precursors | Conditions | Significance | |
---|---|---|---|---|
Food Processing | Piperidine + Nitrite (NO₂⁻) | Acidic conditions (stomach), frying, curing | Major source in processed meats (historically high levels) | [3] |
Tobacco Smoke | Tobacco alkaloids + Nitrogen oxides | Combustion, pyrolysis during smoking | Component of complex smoke carcinogen mixture | [6] |
Industrial | Amines + NOₓ or nitrosating agents | Rubber/tire manufacturing, dye synthesis | Occupational exposure concern (airborne) | [5] |
Atmospheric | Piperidine (or analogs) + NOₓ | Photochemical reactions in polluted air | Environmental contaminant (air, PM) | [4] |
Endogenous (Biological) | Dietary amines + Nitrite | Acidic stomach, bacterial action (gut) | Potential in vivo formation risk factor | [3] |
N-Nitrosopiperidine belongs unequivocally to the broad chemical class of N-Nitrosamines (or N-nitroso compounds, NOC). Nitrosamines are characterized by the presence of a nitroso group bonded to a nitrogen atom, typically a secondary amine (R₁R₂N-N=O). NPIP falls into the important subgroup of cyclic nitrosamines due to its piperidine ring structure (a six-membered heterocyclic amine). This cyclic structure differentiates it metabolically and toxicologically from smaller chain analogs like N-Nitrosodimethylamine (NDMA) or N-Nitrosodiethylamine (NDEA) [3] [6].
Key specificities of NPIP within the nitrosamine class include:
Table 3: Classification and Key Differentiators of NPIP Among Selected Nitrosamines
Nitrosamine | Abbr. | Structure Type | IARC Group | Major Exposure Sources | Key Metabolic CYP | Common Target Organs (Rodents) | |
---|---|---|---|---|---|---|---|
N-Nitrosopiperidine | NPIP | Cyclic | 2B | Foods (historically), Tobacco smoke, Air | CYP2A | Esophagus, Liver, Nasal cavity | [1] [5] |
N-Nitrosodimethylamine | NDMA | Dialkyl | 2A | Foods (cured meats, fish), Water, Air, Drugs | CYP2E1 | Liver, Kidney | [3] [5] |
N-Nitrosopyrrolidine | NPYR | Cyclic | 2B | Fried bacon, Tobacco smoke | CYP2A | Liver, Lung | [3] |
N-Nitrosonornicotine | NNN | Tobacco-specific | 1 | Tobacco, Smokeless tobacco | CYP2A | Oral cavity, Esophagus, Lung | [3] [5] |
N-Nitrosomorpholine | NMOR | Cyclic | 2B | Industrial fluids, Rubber, Contaminated air | Multiple | Liver, Kidney, Nasal cavity | [5] |
The cyclic nature of NPIP places it within a subgroup sharing metabolic pathways and potential carcinogenic outcomes, distinguishing it from both simple alkylnitrosamines and complex tobacco-specific nitrosamines (TSNAs). Its presence across diverse environmental and consumer matrices highlights the importance of understanding its specific chemistry within the broader nitrosamine landscape.
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